molecular formula C6H12ClNO B11996646 2-Chloro-2-ethylbutanamide CAS No. 71203-44-6

2-Chloro-2-ethylbutanamide

Cat. No.: B11996646
CAS No.: 71203-44-6
M. Wt: 149.62 g/mol
InChI Key: AFVUGDZUMJEIHX-UHFFFAOYSA-N
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Description

2-Chloro-2-ethylbutanamide is an organic compound with the molecular formula C6H12ClNO It is a derivative of butanamide, where a chlorine atom and an ethyl group are substituted at the second carbon of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-ethylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-chloro-2-ethylbutanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-ethylbutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-ethylbutanamide.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can yield amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: 2-Ethylbutanamide.

    Oxidation: 2-Chloro-2-ethylbutanoic acid.

    Reduction: 2-Chloro-2-ethylbutylamine.

Scientific Research Applications

2-Chloro-2-ethylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-ethylbutanamide depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Chloro-2-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-2-ethylpropanamide: Similar structure but with a propanamide backbone.

Uniqueness: 2-Chloro-2-ethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in certain synthetic and industrial applications where other compounds may not be as effective.

Properties

CAS No.

71203-44-6

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-chloro-2-ethylbutanamide

InChI

InChI=1S/C6H12ClNO/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H2,8,9)

InChI Key

AFVUGDZUMJEIHX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N)Cl

Origin of Product

United States

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